Technical Monograph: (4R)-4-(methylamino)pyrrolidin-2-one Hydrochloride
Technical Monograph: (4R)-4-(methylamino)pyrrolidin-2-one Hydrochloride
[1][2]
Executive Summary
Compound: (4R)-4-(methylamino)pyrrolidin-2-one Hydrochloride CAS Number: 2865073-22-7 Role: Chiral Building Block / Pharmaceutical Intermediate[1][2]
This technical guide provides a comprehensive analysis of (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride, a specialized chiral scaffold used in the synthesis of advanced pharmaceutical agents. Its pyrrolidin-2-one core, functionalized with a secondary amine at the C4 position with specific (R)-stereochemistry, makes it a critical intermediate for developing biologically active compounds, particularly in the fields of antimicrobial (fluoroquinolones) and CNS-active (racetam derivatives) drug discovery.
Chemical Profile & Identification
| Property | Specification |
| CAS Number | 2865073-22-7 |
| Chemical Name | (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride |
| Synonyms | (4R)-4-(Methylamino)-2-pyrrolidinone HCl; (R)-4-Methylaminopyrrolidin-2-one HCl |
| Molecular Formula | C₅H₁₀N₂O[3][2] · HCl |
| Molecular Weight | 150.61 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, ether). |
| Chirality | (R)-enantiomer (C4 center) |
| Hygroscopicity | Hygroscopic; requires storage under desiccant. |
Synthesis & Manufacturing Methodologies
The synthesis of (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride requires strict control over stereochemistry to maintain the (4R) configuration. The canonical industrial route typically proceeds via the modification of (4R)-4-aminopyrrolidin-2-one or through the cyclization of chiral aspartic acid derivatives.
Retrosynthetic Analysis
The target molecule can be deconstructed into two primary precursors:
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Chiral Pool Precursor: (R)-Aspartic acid or (R)-Malic acid derivatives.
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Amine Source: Methylamine or a methylating agent applied to a primary amine.
Canonical Synthesis Protocol (Step-by-Step)
Note: This protocol describes a robust route starting from (4R)-4-aminopyrrolidin-2-one, ensuring enantiomeric retention.
Step 1: N-Protection (Boc-Protection)
To prevent over-methylation (quaternization), the primary amine is first protected.
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Reagents: (4R)-4-aminopyrrolidin-2-one, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA).
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
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Process: The starting material is suspended in DCM with TEA. Boc₂O is added at 0°C. The reaction is stirred at RT for 4-6 hours.
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Outcome: (4R)-N-Boc-4-aminopyrrolidin-2-one.
Step 2: N-Methylation
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Reagents: Sodium hydride (NaH), Methyl iodide (MeI).
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Solvent: Anhydrous DMF or THF.
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Process: The Boc-protected intermediate is dissolved in dry DMF and cooled to 0°C. NaH (1.1 eq) is added carefully to deprotonate the carbamate nitrogen. MeI (1.1 eq) is added dropwise.
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Critical Control: Temperature must be kept low to avoid O-methylation of the lactam carbonyl.
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Outcome: (4R)-N-Boc-N-methyl-4-aminopyrrolidin-2-one.
Step 3: Deprotection & Salt Formation
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Reagents: 4M HCl in Dioxane or aqueous HCl.
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Process: The methylated intermediate is treated with HCl/Dioxane at RT for 2 hours. The Boc group is cleaved, releasing the secondary amine as the hydrochloride salt.
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Purification: The product precipitates from the dioxane solution. It is filtered, washed with diethyl ether, and dried under vacuum.
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Outcome: (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride (CAS 2865073-22-7) .[3][4][1][2][5]
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway ensuring stereochemical retention and selective N-methylation.
Quality Control & Analytical Validation
Ensuring the purity and enantiomeric excess (ee%) of this compound is vital for its downstream application in drug synthesis.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Identification | 1H-NMR (D₂O) | Consistent with structure; Methyl singlet ~2.6 ppm |
| Purity (HPLC) | C18 Column, Gradient | ≥ 98.0% |
| Chiral Purity | Chiral HPLC | ≥ 99.0% ee (No racemization) |
| Water Content | Karl Fischer | ≤ 1.0% (Very Hygroscopic) |
| Chloride Content | Titration (AgNO3) | 23.0% - 24.0% (Theoretical: 23.5%) |
Chiral HPLC Method (Representative)
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Column: Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).
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Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
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Rationale: The amine functionality requires a basic modifier (DEA) to prevent peak tailing and ensure accurate resolution of the (R) and (S) enantiomers.
QC Logic Diagram
Figure 2: Quality Control workflow for validating chemical and stereochemical integrity.
Handling, Stability, and Safety
Stability Profile[6]
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Hygroscopicity: The hydrochloride salt is hygroscopic.[6] Exposure to ambient moisture can lead to deliquescence, making accurate weighing difficult and potentially hydrolyzing the lactam ring over extended periods.
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Thermal Stability: Stable up to melting point (~150-160°C, decomposition). Avoid prolonged heating above 40°C during drying.
Storage Protocols[6][8]
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Container: Tightly sealed glass or HDPE containers.
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Environment: Store at 2-8°C (Refrigerated) in a desiccator.
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Inert Atmosphere: Purge headspace with Argon or Nitrogen after opening.
Safety (GHS Classification)
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Signal Word: Warning.
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Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid dust inhalation.
References
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Sigma-Aldrich. (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride Product Page. Retrieved from (Catalog Search: 2865073-22-7).
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TCI Chemicals. (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride Product Details. Retrieved from .
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PubChem. Pyrrolidin-2-one derivatives and analogues. National Library of Medicine. Retrieved from .
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ChemicalBook. CAS 2865073-22-7 Entry. Retrieved from .
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MolCore. Structure and CAS Data for (4R)-4-(methylamino)pyrrolidin-2-one hydrochloride. Retrieved from .
Sources
- 1. biomart.cn [biomart.cn]
- 2. High-Quality Amines Products | Aaronchem [aaronchem.com]
- 3. (4R)-4-(methylamino)pyrrolidin-2-one;hydrochloride|CAS 2865073-22-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. 3184 | Sigma-Aldrich [sigmaaldrich.com]
- 5. molcore.com [molcore.com]
- 6. louisville.edu [louisville.edu]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. echemi.com [echemi.com]
